molecular formula C9H9N B1215523 1,2-Dihydroisoquinoline CAS No. 64973-79-1

1,2-Dihydroisoquinoline

Cat. No.: B1215523
CAS No.: 64973-79-1
M. Wt: 131.17 g/mol
InChI Key: IOEPOEDBBPRAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydroisoquinoline is a partially hydrogenated isoquinoline derivative characterized by a bicyclic structure with one double bond retained in the heterocyclic ring. This scaffold is a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds and natural products. For example, this compound derivatives exhibit antiviral activity (e.g., nitro-substituted derivatives as HIV-1 integrase inhibitors) , anticancer properties (e.g., cribrostatin 4) , and applications in drug delivery systems (e.g., N-carboxymethyl derivatives for brain-targeted transport) . Its synthesis often involves multicomponent reactions, palladium-catalyzed cyclizations, or gold-catalyzed [4+2] cycloadditions , enabling diverse substitution patterns critical for tuning biological activity.

Scientific Research Applications

Biological Activities

1,2-Dihydroisoquinoline exhibits a range of biological properties:

  • Antiviral Activity : Recent studies have shown that certain derivatives act as potent inhibitors of HIV-1 integrase. Compounds such as 6c demonstrated significant viral inhibition and were effective against RAL-resistant mutants . Their mechanism involves chelation with Mg²⁺ ions, stabilizing the enzyme-inhibitor complex.
  • Cytotoxicity : Compounds like cribrostatin 4 and acetoneberberine IK-2 have shown cytotoxic effects against human cancer cells, indicating potential in cancer therapy .
  • Effects on Muscle Contractility : The compound 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline was found to modulate calcium currents in smooth muscle tissues, affecting contractility through interactions with muscarinic acetylcholine receptors and serotonin receptors .

Case Studies

Several case studies highlight the applications of this compound:

Study Compound Activity Findings
Cribrostatin 4CytotoxicityEffective against various human cancer cell lines.
Compound 6cHIV-1 InhibitionIC₅₀ value of 0.8 μM; effective against RAL-resistant strains.
DIQMuscle ContractilityReduced strength of Ca²⁺ dependent contractions; modulated receptor activity.

Chemical Reactions Analysis

Three-Component Reaction with Organocatalysis and Lewis Acids

A Lewis acid (AgOTf) and organocatalyst-cocatalyzed MCR enables the synthesis of 1,2-dihydroisoquinolines from 2-(1-alkynyl)benzaldehydes , amines , and ketones/indoles (Scheme 1) . This method achieves yields of 72–96% under optimized conditions .

Key Features:

  • Substrate Scope :

    • Aryl and aliphatic amines (e.g., p-anisidine, benzylamine) react efficiently. Electron-deficient amines (e.g., p-CF₃C₆H₄NH₂) show slower reactivity .

    • Ketones (e.g., acetophenone) and indoles (e.g., 5-bromoindole) act as pronucleophiles .

  • Diversification : Halogenated products undergo Suzuki-Miyaura and Sonogashira cross-couplings for further functionalization .

Table 1: Representative Yields for Three-Component Reactions

EntryAminePronucleophileYield (%)
1p-MeOC₆H₄NH₂CHCl₃91
2PhCH₂NH₂CHCl₃72
3t-BuNH₂CHCl₃96
4CH₂=CHCH₂NH₂CHCl₃89

Catalyst-Free Three-Component Reactions

Under catalyst-free conditions, ortho-alkynylbenzaldehydes , primary amines , and CHCl₃ react in CH₂Cl₂ with molecular sieves (MS4A) to form 1,2-dihydroisoquinolines .

Mechanism Highlights:

  • Imine formation between aldehyde and amine.

  • Nucleophilic attack by the alkyne, generating a zwitterionic intermediate.

  • Proton abstraction from CHCl₃, yielding Cl₃C⁻ for final cyclization .

Table 2: Reaction Optimization with Varying Amines

EntryAmineTime (days)Yield (%)
1n-BuNH₂0.377
2p-CF₃C₆H₄NH₂676
3t-BuNH₂0.596

Four-Component Reaction via Huisgen Intermediates

A Huisgen 1,4-dipolar intermediate forms from isoquinoline , electron-deficient acetylene , H₂O , and diketene , leading to 1,2-dihydroisoquinoline derivatives (e.g., 2 ) or pyrroloisoquinoline 7 when using dibenzoylacetylene (Scheme 2) .

Notable Outcomes:

  • Reaction proceeds via a dipolar cycloaddition mechanism.

  • Pyrroloisoquinoline 7 is formed in a one-pot process, showcasing scaffold diversification .

Post-Synthetic Modifications

Halogenated 1,2-dihydroisoquinolines undergo Pd-catalyzed cross-couplings:

  • Suzuki-Miyaura : Introduces aryl/heteroaryl groups at the 4-position .

  • Sonogashira : Adds alkynyl moieties for extended conjugation .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between 1,2-dihydroisoquinoline and related compounds:

Compound Name Structural Features Key Functional Differences Biological Activities/Applications
This compound Bicyclic structure with one double bond; substituents at C-1, C-3, or N-2 common Versatile reactivity for functionalization (e.g., halogenation, carboxylation) HIV-1 inhibition, anticancer, CNS drug delivery
1,2,3,4-Tetrahydroisoquinoline Fully saturated bicyclic ring Reduced aromaticity lowers metabolic stability but enhances blood-brain barrier penetration Antidepressant, antihypertensive (e.g., quinapril)
3,4-Dihydro-1H-isoquinoline Partial saturation at C-3 and C-4 Increased rigidity compared to this compound Antimicrobial, antitumor
1-Oxo-1,2-dihydroisoquinoline Ketone group at C-1 Enhanced electrophilicity for nucleophilic additions Precursor for antimalarial and anti-inflammatory agents
N-Malonyl-1,2-dihydroisoquinoline Malonyl group at N-2 Improved stability against oxidation; prodrug potential Brain-specific drug delivery via redox-based targeting

Key Research Findings and Trends

Structure-Activity Relationships (SAR): Substitution at C-7 with nitro groups enhances HIV-1 inhibition, while methyl or halogen groups improve anticancer activity . Carboxylate or cyanomethyl groups at C-4 increase solubility and target binding affinity .

Synthetic Advancements: Gold-catalyzed [4+2] cycloadditions between ynamides and imines provide atom-economical routes to 1,2-dihydroisoquinolines . Halogenated derivatives serve as intermediates for Suzuki-Miyaura cross-couplings, enabling library diversification .

Emerging Applications: 1-Cyanomethyl-2-phenyl-1,2-dihydroisoquinoline shows promise in kinase inhibition due to its ability to chelate ATP-binding sites . Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate is being explored for antimicrobial activity against multidrug-resistant pathogens .

Properties

CAS No.

64973-79-1

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

1,2-dihydroisoquinoline

InChI

InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-6,10H,7H2

InChI Key

IOEPOEDBBPRAEI-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C=CN1

Canonical SMILES

C1C2=CC=CC=C2C=CN1

Synonyms

1,2-dihydroisoquinoline
dihydroisoquinoline
G 1617

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-3,4-dimethoxybenzoyl-2-phenylethylamine (A1) (9.3 g, 0.033 mol) in 550 ml of tetrachloroethane was distilled to remove 75 ml of the solvent. The resulting solution was added in one portion to a cooled solution of P2O5 (44.5 g, 0.31 mol) in hexamethyldisiloxane which had been heated to reflux for 1 h under nitrogen to dissolve the P2O5. The reaction mixture was boiled with stirring under nitrogen for 2.5 h after which an additional 4.5 g (0.031 mol) of P2O5 was added. After 2 h further heating another portion of P2O5 (12 g, 0.085 mol) was added. Continued boiling for 30 min completed the reaction as indicated by tlc. The reaction was cooled in an ice bath and water (770 ml) was added with stirring. The layers were separated and the organic layer was washed with 500 ml of water. The combined aqueous extract was brought to pH 8 and extracted three times with 300 ml portions of ether. Removal of the ether afforded the crude dihydroisoquinoline A2 which was converted to the picrate by treatment with picric acid (8.7 g, 0.038 mol) in ethanol (105 ml). The crude picrate was crystallized from chloroform-ethanol to give A2 picrate (10.5 g, 66%) mp 148-151° dec. A2 picrate in methylene chloride was extracted three times with saturated NaHCO3 and eluted from a short column of basic alumina to give the title compound (6.0 g) which was dissolved in ethanol and treated with 2 ml. of concentrated hydrochloric acid. Evaporation of the ethanol solution gave the crude hydrochloride which was recrystallized from acetone to give pure 1-(3,4-dimethoxyphenyl)-3,4-dihydroisoquinoline hydrochloride (4.5 g 45%) mp 200-201°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
105 mL
Type
reactant
Reaction Step Three
Name
Yield
66%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.